

Application Note: Quantification of Benzenesulfonic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Einecs 287-139-2*

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of benzenesulfonic acid. This method is suitable for researchers, scientists, and professionals in the drug development and quality control sectors. The protocol provides a straightforward and reproducible approach for the accurate quantification of benzenesulfonic acid in various sample matrices. The method has been validated according to International Council for Harmonisation (ICH) guidelines.^[1]

Introduction

Benzenesulfonic acid is a key intermediate and counter-ion in the synthesis of various pharmaceuticals and other chemical products.^[1] Its accurate quantification is crucial for process monitoring, quality control of raw materials, and final product release. This application note describes a simple, isocratic RP-HPLC method with UV detection for the determination of benzenesulfonic acid. The method utilizes a C18 column and a mobile phase of acetonitrile and a pH-adjusted aqueous buffer, ensuring good resolution and peak shape.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]
- Chemicals and Reagents:
 - Benzenesulfonic acid reference standard
 - Acetonitrile (HPLC grade)
 - Triethylamine (TEA)
 - Orthophosphoric acid
 - Water (HPLC grade or Milli-Q)

Chromatographic Conditions

| Parameter | Value |
|----------------------|---|
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 1% Triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (65:35, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm[1] |
| Run Time | Approximately 10 minutes |

Method Validation Summary

The described HPLC method was validated for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ) as per ICH guidelines.[1]

| Validation Parameter | Result |
|-----------------------------------|-----------------|
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Precision (%RSD) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Protocols

Preparation of Mobile Phase

- To prepare the aqueous component, add 10 mL of triethylamine to 990 mL of HPLC-grade water.
- Adjust the pH of the solution to 3.0 using orthophosphoric acid.
- Mix the prepared aqueous buffer with acetonitrile in a 65:35 (v/v) ratio.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

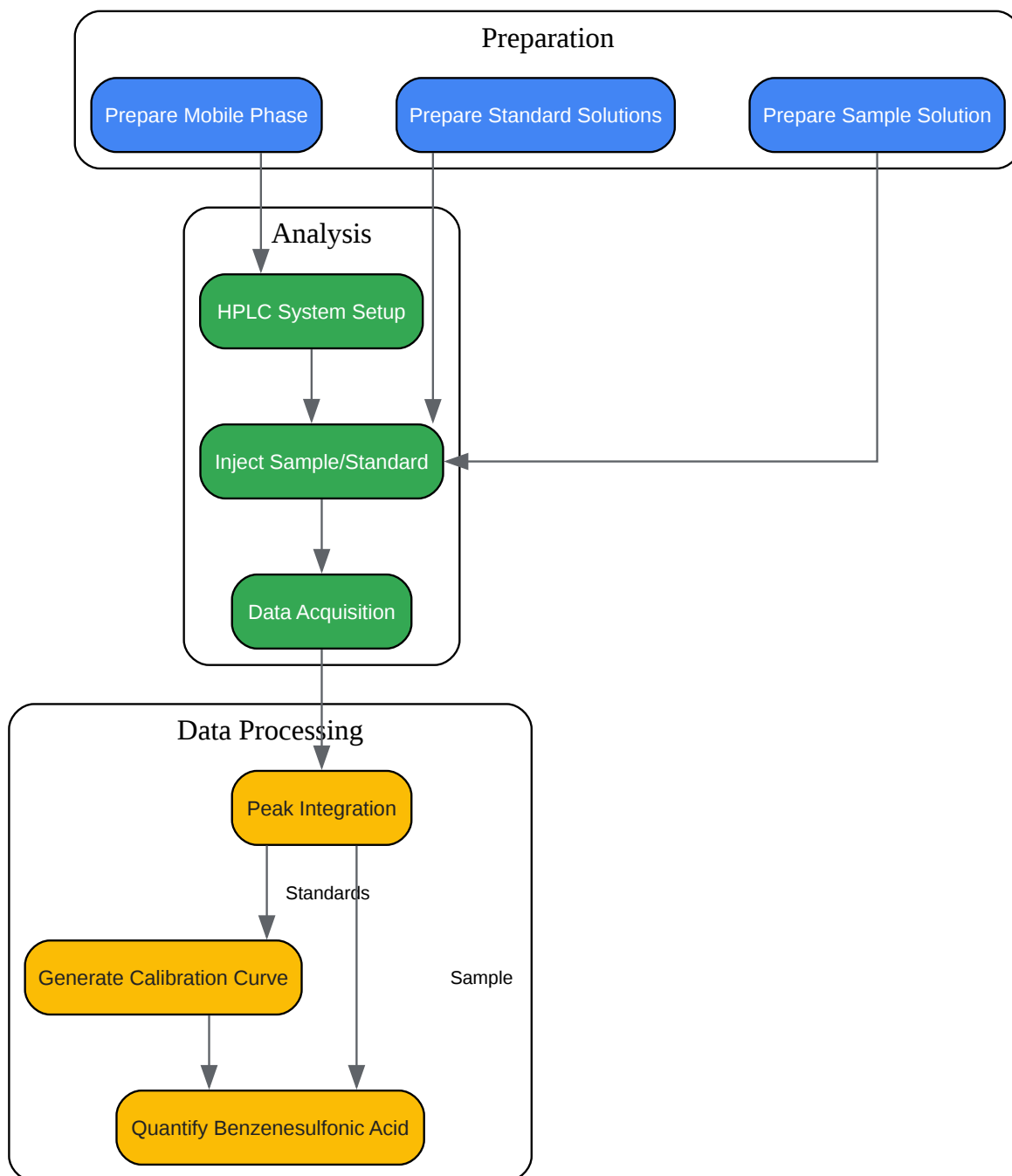
Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of benzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

- For Drug Substance/Raw Material: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration of benzenesulfonic acid within the calibration range.
- Filtration: Filter all standard and sample solutions through a 0.45 μm syringe filter before injection into the HPLC system.

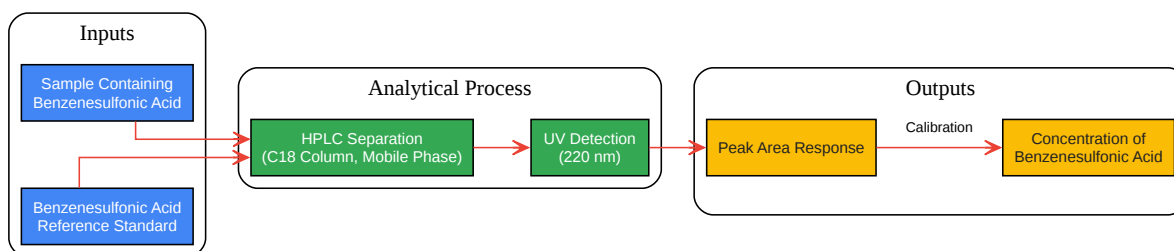
Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC quantification of benzenesulfonic acid.

Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical relationship of the analytical method for benzenesulfonic acid quantification.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of benzenesulfonic acid. The simple isocratic method with UV detection is easy to implement in a quality control laboratory setting. The method has been validated to meet the standards required for pharmaceutical analysis.

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References

- 1. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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